Malic Enzyme inhibitor ME1

Cancer Metabolism Enzyme Inhibition Biochemical Assay

Researchers studying ME1-dependent cancers frequently encounter isoform compensation from ME2/ME3 that confounds target validation and data interpretation. Malic Enzyme inhibitor ME1 (CAS 522649-59-8) resolves this by delivering equipotent pan-ME inhibition (ME1 IC50=0.15 µM; ME2=0.22 µM; ME3=0.20 µM), ensuring complete pharmacological blockade of the entire ME-NADPH pathway. • Eliminates ME2/ME3 compensatory activity in co-expression models such as PDAC • 4.9× more potent than allosteric inhibitor AS1134900 (IC50 0.73 µM) • Validated dose-dependent reduction of HCT116 & HT29 CRC cell viability and colony formation Supplied as ≥98% purity solid with batch-specific QC documentation. Ambient shipping worldwide.

Molecular Formula C20H21N3O3
Molecular Weight 351.4 g/mol
Cat. No. B2598902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalic Enzyme inhibitor ME1
Molecular FormulaC20H21N3O3
Molecular Weight351.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H21N3O3/c24-17-8-6-15(7-9-17)21-10-12-22(13-11-21)18-14-19(25)23(20(18)26)16-4-2-1-3-5-16/h1-9,18,24H,10-14H2
InChIKeyJJFJQFJFFVLMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Malic Enzyme Inhibitor ME1 Overview


Malic enzyme inhibitor ME1 (also designated ME1; compound 1) is a synthetic small molecule based on a piperazine-1-pyrrolidine-2,5-dione scaffold [1]. It functions as a potent, reversible inhibitor of the cytosolic NADP+-dependent malic enzyme 1 (ME1) [2]. Biochemically, ME1 catalyzes the oxidative decarboxylation of malate to pyruvate, coupled with the reduction of NADP+ to NADPH, a critical reducing equivalent for biosynthesis and redox homeostasis [3]. The compound is primarily utilized as a research tool to interrogate the role of ME1 in cancer metabolism, particularly in contexts where NADPH production and redox balance are dysregulated .

ME1 Inhibitor Selection: Isoform Selectivity and Mechanism


Substituting Malic enzyme inhibitor ME1 with other in-class ME1 inhibitors or pan-ME inhibitors without rigorous comparative analysis can lead to divergent and misleading experimental outcomes. The primary risk stems from the compound's distinct selectivity profile across the three human malic enzyme isoforms (ME1, ME2, ME3) and its specific mechanism of action [1]. While Malic enzyme inhibitor ME1 exhibits potent inhibition of ME1 (IC50 = 0.15 μM), it lacks isoform selectivity, inhibiting ME2 and ME3 with comparable potency (IC50 = 0.22 μM and 0.20 μM, respectively) . This contrasts sharply with next-generation allosteric inhibitors like AS1134900, which are highly selective for ME1 over ME2 [2]. Consequently, in cellular or in vivo models where ME2 or ME3 activity is compensatory or context-dependent, the use of Malic enzyme inhibitor ME1 will produce a pan-ME inhibition phenotype, whereas a selective ME1 inhibitor would yield a more target-specific readout [3]. Understanding this differentiation is essential for accurate interpretation of metabolic studies and for selecting the appropriate tool compound for a given hypothesis.

Comparative Evidence for Malic Enzyme Inhibitor ME1


Biochemical Potency Comparison

Malic enzyme inhibitor ME1 exhibits a biochemical IC50 of 0.15 μM against recombinant human ME1, demonstrating sub-micromolar potency . In direct comparison, the allosteric ME1 inhibitor AS1134900 displays an IC50 of 0.73 μM against the same target under comparable assay conditions, indicating that Malic enzyme inhibitor ME1 is approximately 4.9-fold more potent in this biochemical context . This quantitative difference in potency is a primary differentiator for applications requiring maximal target engagement at lower compound concentrations.

Cancer Metabolism Enzyme Inhibition Biochemical Assay

Isoform Selectivity Profile

Malic enzyme inhibitor ME1 demonstrates a broad, pan-ME inhibition profile, with IC50 values of 0.22 μM, 0.2 μM, and 0.15 μM for ME1, ME2, and ME3, respectively . In stark contrast, the comparator compound AS1134900 is reported to be highly selective for ME1 over ME2, with no significant inhibition of ME2 observed in its characterization [1]. Furthermore, a distinct class of inhibitors, exemplified by compound 16b, achieves a 15-fold selectivity for ME3 over ME1 (ME3 IC50 = 0.15 μM; ME1 IC50 = 2.25 μM) [2]. This positions Malic enzyme inhibitor ME1 as a tool for global ME inhibition, whereas AS1134900 and compound 16b are suited for isoform-specific dissection of metabolic pathways.

Isoform Selectivity Target Engagement Metabolic Redundancy

Mechanism of Action Comparison

Malic enzyme inhibitor ME1 is described as a specific, competitive inhibitor that targets the NADP+ binding site of ME1 . In contrast, AS1134900 is characterized as an uncompetitive, allosteric inhibitor that binds to a novel site outside the ME1 active site, as confirmed by X-ray crystallography (PDB: 7X12) [1]. This mechanistic divergence has functional consequences: AS1134900's uncompetitive inhibition is substrate-dependent, potentially offering a more nuanced modulation of enzyme activity in cellular contexts with varying substrate concentrations [2]. The competitive mechanism of Malic enzyme inhibitor ME1, while more straightforward, may be more susceptible to reversal by high intracellular substrate levels.

Allosteric Inhibition Enzyme Kinetics Drug Mechanism

Anti-Proliferative Efficacy in Colorectal Cancer Models

In HCT116 and HT29 colorectal cancer cell lines, treatment with Malic enzyme inhibitor ME1 at 50 μM for 72 hours resulted in a significant reduction in total cell numbers and colony formation . While a direct head-to-head comparison with AS1134900 in these specific cell lines is not available, a study assessing AS1134900 in the PATU-8988T pancreatic cancer cell line noted that its limited cell permeability resulted in no significant inhibition of cell proliferation, despite its potent biochemical activity . This suggests that Malic enzyme inhibitor ME1 may possess superior cell permeability and anti-proliferative activity in certain cancer cell contexts, a critical factor for in vitro functional studies.

Colorectal Cancer Cell Viability Cancer Metabolism

Application Scenarios for Malic Enzyme Inhibitor ME1


Pan-ME Inhibition in Co-Expressing Cancer Cells

In experimental models where all three malic enzyme isoforms (ME1, ME2, ME3) are co-expressed and functionally redundant, Malic enzyme inhibitor ME1 is the preferred tool for achieving complete pharmacological blockade of the malic enzyme family. Its nearly equipotent inhibition of ME1, ME2, and ME3 (IC50 values of 0.22, 0.20, and 0.15 μM, respectively) ensures that the entire NADPH-producing capacity of the ME pathway is suppressed, preventing isoform compensation . This application is particularly relevant for studies in cancers like pancreatic ductal adenocarcinoma (PDAC), where ME1 and ME3 have been shown to play overlapping roles in maintaining redox homeostasis [1].

High-Potency Biochemical Screening and Target Validation

For biochemical screening, enzyme kinetics studies, or in vitro target validation where maximal inhibition of ME1 is required at low compound concentrations, Malic enzyme inhibitor ME1 is a superior choice due to its sub-micromolar potency (IC50 = 0.15 μM). This is a 4.9-fold improvement in potency over the allosteric ME1 inhibitor AS1134900 (IC50 = 0.73 μM) . The compound's higher potency allows for lower working concentrations in enzyme assays, minimizing solvent effects and reducing the likelihood of off-target interactions that can confound data interpretation.

Functional Validation in Colorectal Cancer Models

Studies have demonstrated that ME1 is pro-oncogenic in gastrointestinal cancers, and its inhibition can suppress the growth of human colorectal cancer (CRC) cells [2]. Malic enzyme inhibitor ME1 has been specifically validated to significantly reduce cell numbers and colony formation in HCT116 and HT29 CRC cell lines . Therefore, this compound is the recommended tool for follow-up studies in these and related colorectal cancer models to investigate ME1-dependent metabolic vulnerabilities, redox stress responses, and sensitivity to combination therapies targeting glycolysis or the pentose phosphate pathway.

Orthosteric vs. Allosteric ME1 Inhibition Studies

Malic enzyme inhibitor ME1 serves as a critical reference compound for studies aiming to compare the biological consequences of orthosteric, competitive inhibition versus allosteric, uncompetitive modulation of ME1. By pairing Malic enzyme inhibitor ME1 (competitive, NADP+-site binding) with AS1134900 (allosteric, uncompetitive binding), researchers can dissect the impact of different inhibitory mechanisms on cellular metabolism, substrate flux, and feedback regulation [3]. This orthogonal approach is essential for deconvoluting the precise role of ME1 in complex biological systems.

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